molecular formula C15H17Cl2NO B2713690 4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride CAS No. 1050509-53-9

4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride

Cat. No. B2713690
M. Wt: 298.21
InChI Key: LWWQLLLPXMUIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride can be represented by the InChI code: 1S/C17H14BClO3/c19-16-9-10-17 (15-4-2-1-3-14 (15)16)22-11-12-5-7-13 (8-6-12)18 (20)21/h1-10,20-21H,11H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride include its molecular weight, which is 298.21. Other properties such as melting point, boiling point, density, and vapor pressure can be found on chemical databases .

Scientific Research Applications

Structural Characterization and Molecular Analysis

M. Szafran, A. Komasa, and E. Bartoszak-Adamska (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, showing its crystal structure via X-ray diffraction, calculations, and FTIR spectrum analysis. This study demonstrates the structural analysis of piperidine derivatives, which could be relevant for understanding similar compounds like 4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Photoluminescence and Coordination Chemistry

Liang-cai Yu et al. (2006) synthesized coordination polymers with Enoxacin, analyzing their crystal structures and photoluminescence properties. This highlights the potential of similar naphthalene and piperidine derivatives in materials science and photoluminescent applications (Yu et al., 2006).

Novel Fluorescent pH Sensors

Dawei Cui et al. (2004) developed 4-Piperidine-naphthalimide derivatives as novel fluorescent pH sensors, utilizing intramolecular hydrogen bonding. Such studies indicate the utility of piperidine derivatives in creating sensitive tools for biological and chemical analyses (Cui et al., 2004).

Molecular Docking and Biological Activity

R. V. and R. C. (2021) conducted a study on polysubstituted piperidones, utilizing molecular docking to investigate their activity against the human RORc protein. This suggests potential applications of similar compounds in drug discovery and molecular biology (R. V. & R. C., 2021).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Similar precautions should be taken when handling 4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride.

properties

IUPAC Name

4-(4-chloronaphthalen-1-yl)oxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c16-14-5-6-15(13-4-2-1-3-12(13)14)18-11-7-9-17-10-8-11;/h1-6,11,17H,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWQLLLPXMUIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C3=CC=CC=C32)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride

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